The Biological Potential of 5-Methoxy-4-methylquinoline: A Technical Guide for Drug Discovery Professionals
The Biological Potential of 5-Methoxy-4-methylquinoline: A Technical Guide for Drug Discovery Professionals
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This technical guide delves into the predicted biological activity of a specific, yet under-researched derivative: 5-Methoxy-4-methylquinoline. In the absence of direct, extensive studies on this molecule, this document synthesizes data from structurally analogous compounds to build a predictive profile of its therapeutic potential. By examining established structure-activity relationships (SAR), we will explore likely mechanisms of action, propose robust experimental workflows for validation, and provide a data-driven perspective for researchers in oncology and beyond. This guide is intended to serve as a foundational resource for scientists and drug development professionals, illuminating a promising area for future investigation.
Introduction: The Quinoline Scaffold and the Promise of Methoxy Substitution
Quinoline and its derivatives have demonstrated a remarkable diversity of biological activities, leading to their use as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The electronic and steric properties of substituents on the quinoline ring system critically modulate this activity. The placement of a methoxy group, an electron-donating entity, at the 5-position, coupled with a methyl group at the 4-position, suggests a unique pharmacological profile for 5-Methoxy-4-methylquinoline. While direct research is limited, the activities of related methoxyquinoline compounds provide a strong basis for predicting its biological targets and therapeutic applications.
Plausible Synthetic Routes
The synthesis of 5-Methoxy-4-methylquinoline can be approached through established methods for quinoline ring formation. A common and efficient strategy would involve a variation of the Doebner-von Miller reaction or Conrad-Limpach synthesis, utilizing appropriately substituted anilines and carbonyl compounds. For instance, a plausible route could start from 3-methoxyaniline, which can be reacted with an appropriate β-ketoester or α,β-unsaturated ketone to construct the quinoline core. Electrochemical methods have also been described for the synthesis of substituted quinolines from indoles, representing a modern approach to this class of compounds.[3]
Predicted Biological Activities and Mechanisms of Action
Based on the extensive literature on analogous compounds, the primary therapeutic potential of 5-Methoxy-4-methylquinoline is predicted to be in oncology.
Anticancer Activity
The anticancer potential of quinoline derivatives is well-documented, with mechanisms ranging from enzyme inhibition to the induction of apoptosis.[4]
A compelling line of investigation points towards the inhibition of the Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase.[5][6] EZH2 is frequently overexpressed in various cancers, where it contributes to the silencing of tumor suppressor genes.[5] A series of 5-methoxyquinoline derivatives have been synthesized and evaluated as EZH2 inhibitors.[5][6] Notably, the compound 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine displayed an IC50 value of 1.2 μM against EZH2 and exhibited anti-viability activity in tumor cell lines.[5][6] The presence of the 5-methoxy group was a key feature of this class of inhibitors, suggesting that 5-Methoxy-4-methylquinoline could serve as a valuable scaffold for developing novel EZH2 inhibitors.
Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival.
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PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell survival and is often dysregulated in cancer.[4] Several quinoline derivatives have been identified as inhibitors of this pathway.[4] The electron-donating nature of the methoxy group in 5-Methoxy-4-methylquinoline could influence its interaction with kinases within this pathway, such as PI3K or mTOR.[4]
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Receptor Tyrosine Kinase (RTK) Inhibition: The inhibition of RTKs, such as the Epidermal Growth Factor Receptor (EGFR), is a common mechanism for quinoline-based anticancer agents.[4] Various 4-anilinoquinazoline and 4-phenoxyquinoline derivatives have shown potent EGFR and c-Met kinase inhibitory activity, respectively.[7][8]
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Induction of Apoptosis: Quinolines can trigger programmed cell death through the activation of caspases and modulation of apoptotic proteins.[4]
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Cell Cycle Arrest: Disruption of the cell cycle, often at the G2/M or S phase, is another reported mechanism of action for quinoline derivatives.[4]
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DNA Intercalation and Topoisomerase Inhibition: Some quinoline compounds can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[4]
Other Potential Biological Activities
While the primary focus is on anticancer activity, the quinoline scaffold is associated with a broader range of biological effects.
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Antimicrobial Activity: Various methoxyquinoline derivatives have demonstrated antibacterial and antifungal properties.[9] For example, 8-Methoxyquinoline has shown strong activity against Bacillus subtilis, Salmonella spp., and various fungi.[9]
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P-glycoprotein (P-gp) Inhibition: Overexpression of P-gp is a major cause of multidrug resistance in cancer. 6-methoxy-2-arylquinolines have been investigated as potential P-gp inhibitors, suggesting that 5-Methoxy-4-methylquinoline could also modulate this efflux pump.[10]
Data Summary: Bioactivity of Structurally Related Methoxyquinolines
To provide a quantitative context for the potential of 5-Methoxy-4-methylquinoline, the following table summarizes the biological activity of key analogous compounds reported in the literature.
| Compound/Derivative | Target/Assay | IC50/Activity | Reference |
| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) | EZH2 Inhibition | 1.2 μM | [5][6] |
| N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine (1) | EZH2 Inhibition | 28 μM | [5] |
| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2) | Antiproliferative (NIH-NCI 60 cell line panel) | GI50 in the 10⁻¹⁰ M range | [11] |
| 2-butyl-4-chloro-1-{3-[4-(3-iodophenyl amino)-7-methoxyquinazolin-6-yloxy]propyl}-1H-imidazole-5-carboxaldehyde (33) | Antiproliferative (A431 cell line) | 3 μM | [7] |
| Novel 4-phenoxyquinoline derivative (41) | c-Met Kinase Inhibition | 0.90 nM | [8] |
Proposed Experimental Workflows
To empirically validate the predicted biological activities of 5-Methoxy-4-methylquinoline, a structured experimental approach is essential.
General Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the initial screening and validation of a novel compound's biological activity.
Caption: General workflow for drug discovery and validation.
Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic or cytostatic effects of 5-Methoxy-4-methylquinoline on cancer cell lines.
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Cell Culture: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
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Compound Treatment: Prepare serial dilutions of 5-Methoxy-4-methylquinoline in culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
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Incubation: Incubate the plate for 48-72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
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Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Detailed Protocol: EZH2 Inhibition Assay (Biochemical)
This protocol describes a method to directly measure the inhibitory effect of 5-Methoxy-4-methylquinoline on EZH2 enzymatic activity.
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Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant EZH2 enzyme, a histone H3 peptide substrate, and S-adenosyl-L-methionine (SAM) as a methyl donor in an appropriate assay buffer.
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Inhibitor Addition: Add varying concentrations of 5-Methoxy-4-methylquinoline or a known EZH2 inhibitor (e.g., GSK126) to the wells. Include a no-inhibitor control.
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Initiation and Incubation: Initiate the reaction by adding the enzyme or substrate and incubate at room temperature for a defined period (e.g., 60 minutes).
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Detection: Stop the reaction and detect the product, S-adenosyl-L-homocysteine (SAH), using a commercially available detection kit (e.g., an antibody-based ELISA or a coupled-enzyme luminescent assay).
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Data Analysis: Measure the signal (e.g., luminescence or absorbance) and calculate the percent inhibition for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.
Predicted Signaling Pathway Modulation
The following diagram illustrates the potential modulation of the PI3K/AKT/mTOR signaling pathway by 5-Methoxy-4-methylquinoline, a common target for quinoline derivatives.
Caption: Predicted inhibition of the PI3K/AKT/mTOR pathway.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 5-Methoxy-4-methylquinoline is currently lacking, a comprehensive analysis of structurally related compounds strongly suggests its potential as a promising lead molecule, particularly in the field of oncology. The predicted activities, including the inhibition of EZH2 and key pro-survival signaling pathways like PI3K/AKT/mTOR, are compelling targets for modern cancer therapy.
This technical guide provides a foundational framework for initiating research into this compound. The proposed experimental workflows offer a clear path for validating these predictions and elucidating the specific mechanisms of action. Future research should focus on the synthesis of 5-Methoxy-4-methylquinoline and its systematic evaluation in the described in vitro and subsequent in vivo models. Such studies will be crucial in determining if this compound can be developed into a novel therapeutic agent.
References
- The Elusive Mechanism of 5,8-Dimethoxy-2-methylquinolin-4-ol: A Technical Overview Based on Analog Research. Benchchem.
-
5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules. 2015;20(5):7620-7635. Available from: [Link]
-
5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. PubMed. 2015. Available from: [Link]
-
Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry. 2021;64(16):11904-11933. Available from: [Link]
- Biological Targets of 5,8-Dimethoxy-2-methylquinolin-4-ol: An In-Depth Technical Guide. Benchchem.
-
In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry. 2019;62(3):1030-1044. Available from: [Link]
- Evaluating the therapeutic potential of 6-Methoxy-4-methylquinolin-2-ol against related compounds. Benchchem.
-
4'-Methyl derivatives of 5-MOP and 5-MOA: synthesis, photoreactivity, and photobiological activity. PubMed. Available from: [Link]
-
[Action of 2-methyl-4-mercapto-6-methoxyquinoline on in vitro cultures of human tumor cells of the KB strain]. PubMed. 1959. Available from: [Link]
-
Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. ResearchGate. 2021. Available from: [Link]
-
Synthesis and In vivo Evaluation of 5-Methoxy-2-(phenylethynyl)quinoline (MPEQ) and [C-11]MPEQ Targeting Metabotropic Glutamate Receptor 5 (mGluR5). ResearchGate. 2016. Available from: [Link]
- In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers. Benchchem.
-
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. Available from: [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. 2026. Available from: [Link]
-
In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PubMed Central. Available from: [Link]
-
Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. ResearchGate. Available from: [Link]
-
Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. PubMed. Available from: [Link]
-
Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors. PubMed. Available from: [Link]
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. 2014. Available from: [Link]
-
Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC. Available from: [Link]
- A Comprehensive Technical Guide to 6-methoxy-2-methylquinoline-4-thiol. Benchchem.
- The Efficacy of 4-Methoxycinnoline and Other Cinnoline Derivatives: A Comparative Analysis for Drug Discovery Professionals. Benchchem.
-
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate. 2025. Available from: [Link]
-
Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors. ResearchGate. 2025. Available from: [Link]
-
Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Publishing. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 4-phenoxyquinoline derivatives containing 3-oxo-3,4-dihydroquinoxaline moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
